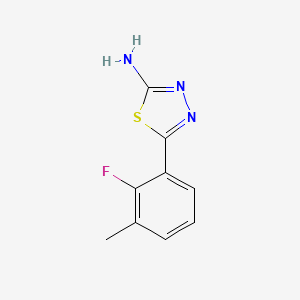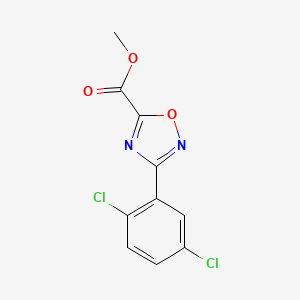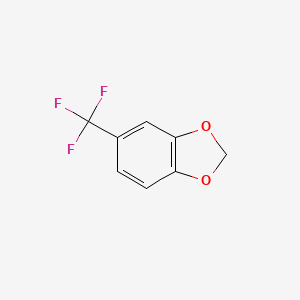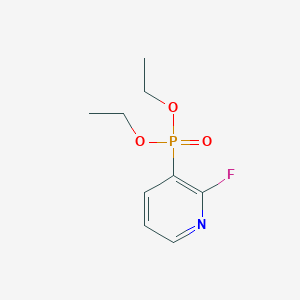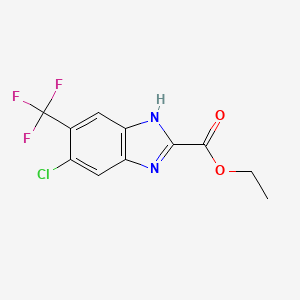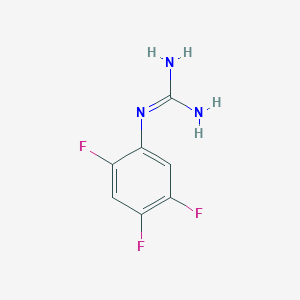
1-(2,4,5-Trifluorophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trifluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The trifluorophenyl group in this compound enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trifluorophenyl)guanidine typically involves the reaction of 2,4,5-trifluoroaniline with a guanidylating agent. One common method is the reaction of 2,4,5-trifluoroaniline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4,5-Trifluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .
Applications De Recherche Scientifique
1-(2,4,5-Trifluorophenyl)guanidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,6-Trifluorophenyl)guanidine: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)guanidine: Contains methoxy groups instead of fluorine atoms, resulting in different chemical properties and applications.
Uniqueness
1-(2,4,5-Trifluorophenyl)guanidine is unique due to its trifluorophenyl group, which imparts high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Propriétés
Formule moléculaire |
C7H6F3N3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
2-(2,4,5-trifluorophenyl)guanidine |
InChI |
InChI=1S/C7H6F3N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13) |
Clé InChI |
HIIVLZUKHCDFLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


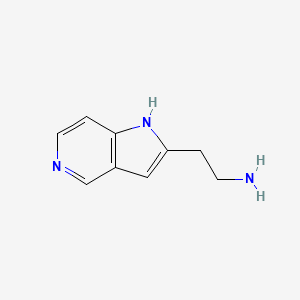

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)

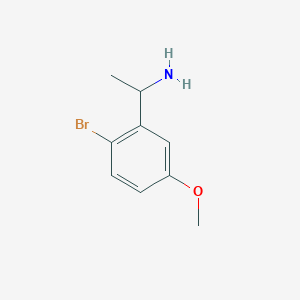
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
